molecular formula C24H27N3O4S B2872284 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide CAS No. 878057-37-5

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Cat. No.: B2872284
CAS No.: 878057-37-5
M. Wt: 453.56
InChI Key: AUTWEGNUPIPXAI-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a synthetic indole-sulfonamide derivative designed for research applications. Its molecular structure integrates multiple pharmacophores, including an indole core, a sulfonyl group, and a phenethylacetamide tail, which are commonly investigated in medicinal chemistry for their diverse biological activities. Compounds featuring these structural motifs, particularly indole-sulfonamide conjugates, have been widely studied as potent inhibitors of carbonic anhydrase isoforms , enzymes that are attractive therapeutic targets for conditions like glaucoma, epilepsy, and cancer . The specific substitution pattern on the indole nitrogen, featuring a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, is structurally analogous to fragments found in other biologically active molecules, suggesting potential for interaction with various enzymatic systems . The primary research value of this compound lies in its potential as a biochemical tool. Researchers can utilize it to explore inhibition profiles against a panel of enzymes, such as the tumor-associated hCA IX and XII isoforms, to assess its potency and selectivity . Furthermore, its structure makes it a valuable intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-23(25-13-12-19-8-2-1-3-9-19)18-32(30,31)22-16-27(21-11-5-4-10-20(21)22)17-24(29)26-14-6-7-15-26/h1-5,8-11,16H,6-7,12-15,17-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWEGNUPIPXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the indole moiety and the sulfonyl group. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Amide Scaffolds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name Key Structural Differences vs. Target Molecule Synthesis Yield (%) Pharmacological Notes Evidence Source
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide backbone; naphthalene substituent Not reported CAS-registered; NSAID-serotonin hybrid
1-[(S)-2-(1H-Indol-3-ylmethyl)-pyrrolidin-1-yl]-3-phenylpropynone (1r) Propynone linkage; phenylacetylene substituent 92 High-yield synthesis via alkyne coupling
2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide Methylindole; lacks sulfonyl and pyrrolidine groups Not reported Commercial availability (CAS: 140677-11-8)
(E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide (6a) Hydrazone linkage; quinoline-pyrrolidine hybrid Not reported Anti-inflammatory/analgesic potential
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one Fluorinated indole; piperazine substituent; iodophenylsulfonyl Not reported 5-HT6 receptor ligand candidate

Functional Group Analysis

  • Sulfonyl Group : The target molecule’s sulfonyl group is shared with compound 3a (), which targets the 5-HT6 receptor. This group enhances electrophilicity and may improve blood-brain barrier penetration.
  • Pyrrolidine vs.
  • Amide Linkages : The phenethylamide chain in the target molecule is analogous to 1r (), but the propanamide in ’s compound introduces steric bulk, possibly affecting target selectivity.

Pharmacological Implications

  • Anti-inflammatory Activity : Hydrazone derivatives (e.g., 6a ) with pyrrolidine-ethylindole motifs demonstrate anti-inflammatory properties, suggesting a possible shared mechanism.

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